1-(Propan-2-yl)piperazine-2,3-dione
Overview
Description
1-(Propan-2-yl)piperazine-2,3-dione is a heterocyclic compound featuring a piperazine ring substituted with a propan-2-yl group and two keto groups at positions 2 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Propan-2-yl)piperazine-2,3-dione can be synthesized through several methods, including:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamines with sulfonium salts under basic conditions to form the piperazine ring.
Ugi reaction: This multicomponent reaction is versatile and efficient for preparing piperazine derivatives.
Ring opening of aziridines: Aziridines can be opened by N-nucleophiles to form piperazine derivatives.
Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the Ugi reaction due to its high atom economy and ability to produce diverse derivatives efficiently .
Chemical Reactions Analysis
Types of Reactions: 1-(Propan-2-yl)piperazine-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Corresponding alcohols.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
1-(Propan-2-yl)piperazine-2,3-dione has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for designing drugs with anticancer, antibiotic, and antibacterial activities.
Biological Studies: The compound is used to study the biological activities of piperazine derivatives, including their effects on cancer cell lines.
Industrial Applications: It is used in the synthesis of various bioactive molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(Propan-2-yl)piperazine-2,3-dione involves its interaction with specific molecular targets:
Comparison with Similar Compounds
1-(Propan-2-yl)piperazine-2,3-dione can be compared with other similar compounds:
Properties
IUPAC Name |
1-propan-2-ylpiperazine-2,3-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c1-5(2)9-4-3-8-6(10)7(9)11/h5H,3-4H2,1-2H3,(H,8,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLMMSJQISGDQMI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCNC(=O)C1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30574603 | |
Record name | 1-(Propan-2-yl)piperazine-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30574603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59702-33-9 | |
Record name | 1-(1-Methylethyl)-2,3-piperazinedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59702-33-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Propan-2-yl)piperazine-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30574603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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